Nicotinamide hydroiodide
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Overview
Description
Nicotinamide hydroiodide: is a chemical compound that combines nicotinamide, a form of vitamin B3, with hydroiodic acid Nicotinamide is known for its role in various biological processes, including energy metabolism and DNA repair
Mechanism of Action
Target of Action
Nicotinamide, also known as niacinamide, is a form of vitamin B3 and a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+) . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . The primary targets of nicotinamide are NAD±dependent enzymes, which are involved in various cellular processes, including DNA repair and cellular stress responses .
Mode of Action
Nicotinamide interacts with its targets by participating in NAD+ synthesis. It contributes to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses through diversified biochemical mechanisms .
Biochemical Pathways
Nicotinamide is involved in multiple convergent biosynthetic pathways. All components of vitamin B3, including nicotinamide, are precursors to the nicotinamide-derived redox cofactor NAD+, its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) .
Pharmacokinetics
The pharmacokinetics of nicotinamide are influenced by species, sex, dose, and exposure route . It is absorbed by all regions of the gastrointestinal tract. Passive diffusion is the primary route of absorption at larger doses, while sodium-dependent facilitated diffusion mediates absorption at low concentrations .
Result of Action
Nicotinamide has been shown to have various effects at the molecular and cellular levels. For instance, it has been found to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It also plays a role in protecting cells from ultraviolet (UV) radiation-induced damage . In dermatology, it has been used to manage conditions like acne vulgaris, melasma, and psoriasis .
Action Environment
The action, efficacy, and stability of nicotinamide can be influenced by various environmental factors. For instance, it has been demonstrated that niacinamide effectively penetrates the stratum corneum, reaching its intended target in sufficient amounts . Moreover, its antimicrobial activity is mainly attributed to the stimulation of both neutrophil action and antimicrobial peptide (AMP) synthesis .
Biochemical Analysis
Biochemical Properties
Nicotinamide hydroiodide participates in a variety of biochemical reactions. It is known to influence human DNA repair and cellular stress responses . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their functions and activities .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is crucial for the synthesis of nicotinamide adenine dinucleotide (NAD+), which is essential for various critical cell functions, including metabolism, DNA repair, cell growth, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in NAD+ synthesis. It contributes to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses through various biochemical mechanisms . The compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, NAD+ stability in the blood extraction solution was more than 90% for 2 months . This indicates the product’s stability and its long-term effects on cellular function observed in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, boosting nicotinamide mononucleotide (NMN) levels can alleviate or even reverse age-related conditions by stimulating NAD+ metabolism
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a crucial role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It is also known to influence human DNA repair and cellular stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinamide hydroiodide can be synthesized through the reaction of nicotinamide with hydroiodic acid. The reaction typically involves dissolving nicotinamide in a suitable solvent, such as water or ethanol, and then adding hydroiodic acid. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain a highly pure compound.
Chemical Reactions Analysis
Types of Reactions: Nicotinamide hydroiodide can undergo various chemical reactions, including:
Oxidation: The iodine component can participate in oxidation reactions, potentially converting this compound to other iodinated compounds.
Reduction: The compound can be reduced under specific conditions, leading to the formation of reduced iodine species.
Substitution: The iodine atom in this compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Iodinated derivatives of nicotinamide.
Reduction: Reduced iodine species and nicotinamide.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Nicotinamide hydroiodide can be used as a reagent in organic synthesis, particularly in the formation of iodinated compounds. Its unique properties make it valuable in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound can be used to study the effects of iodine on cellular processes. It may also serve as a tool to investigate the role of nicotinamide in various metabolic pathways.
Medicine: this compound has potential applications in medicine, particularly in the development of new therapeutic agents. The combination of nicotinamide and iodine may offer unique benefits, such as enhanced antimicrobial properties or improved drug delivery.
Industry: In industrial applications, this compound can be used in the production of iodinated compounds for various purposes, including pharmaceuticals, agrochemicals, and materials science.
Comparison with Similar Compounds
Nicotinamide hydrochloride: A similar compound where hydrochloric acid is used instead of hydroiodic acid. It shares many properties with nicotinamide hydroiodide but lacks the unique iodine component.
Nicotinamide riboside: Another derivative of nicotinamide, known for its role in boosting NAD+ levels and potential anti-aging effects.
Nicotinic acid: A form of vitamin B3 that differs from nicotinamide in its chemical structure and biological effects.
Uniqueness: this compound is unique due to the presence of iodine, which imparts distinct chemical and biological properties. The combination of nicotinamide and iodine offers potential advantages in various applications, such as enhanced antimicrobial activity and novel therapeutic effects.
Properties
CAS No. |
3726-23-6 |
---|---|
Molecular Formula |
C6H7IN2O |
Molecular Weight |
250.04 g/mol |
IUPAC Name |
pyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C6H6N2O.HI/c7-6(9)5-2-1-3-8-4-5;/h1-4H,(H2,7,9);1H |
InChI Key |
ITWGXEQHZZFQES-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)N.I |
Canonical SMILES |
C1=CC(=C[NH+]=C1)C(=O)N.[I-] |
3726-23-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the structure of nicotinamide hydroiodide?
A1: this compound is a salt formed by the protonation of the pyridine nitrogen atom of nicotinamide by hydroiodic acid. [] While the exact molecular formula and weight would depend on the hydration state, a study confirmed its crystal and molecular structure. [] Unfortunately, the provided abstracts don't detail spectroscopic data.
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